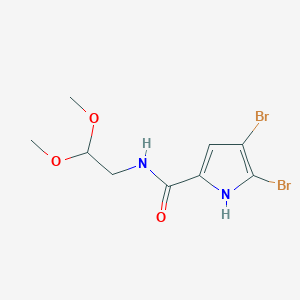

4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

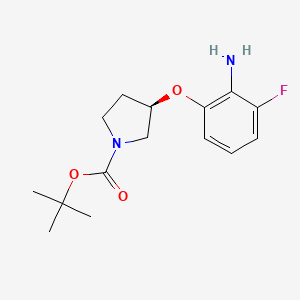

4,5-Dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide, also known as 4,5-DBD-MEE-PCA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of pyrrole, a heterocyclic aromatic compound, and is composed of a nitrogen atom, three carbon atoms, and two bromine atoms. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 397.91 g/mol.

Scientific Research Applications

Polyamide Synthesis

Compounds containing carboxamide groups, similar to "4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide", have been utilized in the synthesis of new polyamides. For instance, Faghihi and Mozaffari (2008) reported the synthesis and characterization of new polyamides through the direct polycondensation reaction of a pyridine derivative with aromatic diamines, leading to polymers with potential applications in material science due to their thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).

Electrochromic Materials

Another application is found in the development of electrochromic materials. Chang and Liou (2008) described the preparation of novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, exhibiting strong UV-vis absorption bands and excellent thermal stability. These materials show potential for use in smart windows and displays due to their electrochromic properties (Chang & Liou, 2008).

Drug Development

On the medicinal chemistry front, compounds structurally related to pyrrole carboxamides have been synthesized and evaluated for their biological activities. For example, Rasal et al. (2020) designed and synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with a benzimidazole moiety, evaluating them for anticancer activity. Some derivatives showed significant antiproliferative activity, highlighting the potential of such structures in drug development (Rasal, Sonawane, & Jagtap, 2020).

properties

IUPAC Name |

4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2N2O3/c1-15-7(16-2)4-12-9(14)6-3-5(10)8(11)13-6/h3,7,13H,4H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKLXIBJRVUCDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=C(N1)Br)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)